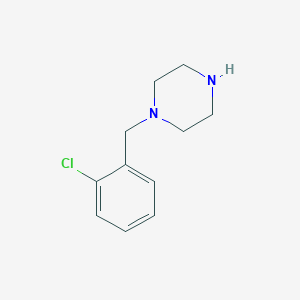

1-(2-Chlorobenzyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWPEBYCPPLVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342327 | |

| Record name | 1-(2-Chlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17532-19-3 | |

| Record name | 1-(2-Chlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-chlorophenyl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chlorobenzyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

1-(2-Chlorobenzyl)piperazine is a monosubstituted piperazine derivative that serves as a crucial chemical intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a piperazine core linked to a 2-chlorobenzyl moiety, makes it a valuable scaffold for exploring structure-activity relationships (SAR), particularly in the development of therapeutics targeting the central nervous system (CNS). The strategic placement of the chlorine atom at the ortho position of the benzyl ring significantly influences the molecule's steric and electronic properties, offering a distinct profile compared to its meta- and para-isomers. This guide provides a comprehensive technical overview of this compound, including its chemical identity, detailed synthesis and analytical protocols, known pharmacological applications, and essential safety and handling procedures. It is intended for researchers, medicinal chemists, and drug development professionals who utilize such building blocks to advance novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

Precise identification is paramount for ensuring experimental reproducibility and regulatory compliance. The foundational details of this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 17532-19-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅ClN₂ | [3][4] |

| Molecular Weight | 210.71 g/mol | [3][5] |

| Physical Form | Liquid (at 20°C) | [2] |

| Boiling Point | 121-123°C at 2 Torr | [5] |

| Predicted Density | 1.146 ± 0.06 g/cm³ | [5] |

| InChI Key | JOWPEBYCPPLVNX-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Validated Protocol

The most common and robust method for preparing monosubstituted piperazines like this compound is the direct N-alkylation of piperazine with a suitable benzyl halide. The primary challenge in this approach is preventing dialkylation, which leads to the formation of the 1,4-disubstituted byproduct. A well-established strategy to overcome this is the use of piperazine monohydrochloride, formed in situ, which effectively protects one of the nitrogen atoms via protonation, leaving the other free to react.[6]

The following protocol is adapted from a validated procedure for the synthesis of 1-benzylpiperazine, a closely related analog, ensuring a high degree of reliability.[7]

Reaction Principle: Nucleophilic Substitution

The synthesis proceeds via an Sɴ2 reaction where the unprotonated secondary amine of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group.

Caption: N-Alkylation of Piperazine with 2-Chlorobenzyl Chloride.

Detailed Experimental Protocol

Materials:

-

Piperazine hexahydrate (1 equivalent)

-

Piperazine dihydrochloride monohydrate (1 equivalent)

-

2-Chlorobenzyl chloride (1 equivalent)

-

Absolute Ethanol

-

5N Sodium Hydroxide (NaOH)

-

Chloroform (or Dichloromethane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl), ethanolic solution

Procedure:

-

Preparation of Piperazine Monohydrochloride Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine hexahydrate (0.125 mol) and absolute ethanol (50 mL). Warm the mixture in a water bath to 65°C.

-

While stirring, add piperazine dihydrochloride monohydrate (0.125 mol) to the warm solution until it fully dissolves. This in situ reaction generates the piperazine monohydrochloride nucleophile.

-

N-Alkylation Reaction: To the vigorously stirred solution at 65°C, add 2-chlorobenzyl chloride (0.125 mol) dropwise over 5-10 minutes. A white precipitate (piperazine dihydrochloride) will begin to form.

-

Maintain the reaction mixture at 65°C with continued stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation of Byproduct: Cool the reaction mixture in an ice bath for 30 minutes. Collect the precipitated piperazine dihydrochloride by suction filtration and wash the solid with three small portions of ice-cold absolute ethanol.

-

Isolation of Product Salt: Combine the filtrate and washes. Cool the solution in an ice bath and acidify with ethanolic HCl to precipitate the this compound dihydrochloride salt. Collect the white solid by suction filtration.

-

Conversion to Free Base: Dissolve the collected salt in a minimal amount of water and make the solution strongly alkaline (pH > 12) by adding 5N NaOH.

-

Extraction: Extract the aqueous layer with chloroform or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the resulting oil by vacuum distillation (e.g., at ~121-123°C / 2 Torr[5]) to obtain the final product, this compound, as a clear liquid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A typical workflow involves chromatographic analysis for purity assessment followed by spectroscopic methods for structural elucidation.

Caption: Standard Analytical Workflow for Product Validation.

Spectroscopic Data (Expected)

While fully assigned spectra in peer-reviewed literature are scarce for this specific isomer, the expected spectroscopic characteristics can be reliably predicted based on its chemical structure.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Piperazine C-H (4H) | δ 2.4 - 2.6 ppm (multiplet) | Protons on carbons adjacent to the un-substituted nitrogen. |

| Piperazine C-H (4H) | δ 2.8 - 3.0 ppm (multiplet) | Protons on carbons adjacent to the benzyl-substituted nitrogen. | |

| Benzylic C-H (2H) | δ 3.6 - 3.8 ppm (singlet) | Methylene bridge protons, deshielded by the aromatic ring and nitrogen. | |

| Aromatic C-H (4H) | δ 7.2 - 7.5 ppm (multiplet) | Protons on the ortho-substituted benzene ring. | |

| Piperazine N-H (1H) | δ 1.5 - 2.5 ppm (broad singlet) | Exchangeable proton of the secondary amine. | |

| ¹³C NMR | Piperazine C (2C) | δ ~46 ppm | Carbons adjacent to the secondary amine. |

| Piperazine C (2C) | δ ~54 ppm | Carbons adjacent to the tertiary, benzyl-substituted amine. | |

| Benzylic C (1C) | δ ~60 ppm | Methylene bridge carbon. | |

| Aromatic C (6C) | δ 127 - 135 ppm | Carbons of the benzene ring, with the C-Cl carbon being the most deshielded. | |

| FT-IR | N-H Stretch | 3250 - 3350 cm⁻¹ (broad) | Secondary amine stretching vibration. |

| C-H Stretch (Aromatic) | 3010 - 3100 cm⁻¹ | Aromatic C-H bond stretching. | |

| C-H Stretch (Aliphatic) | 2800 - 3000 cm⁻¹ | Aliphatic C-H stretching from piperazine and benzyl CH₂ groups. | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Benzene ring skeletal vibrations. | |

| C-Cl Stretch | 750 - 800 cm⁻¹ | Characteristic C-Cl stretch for ortho-disubstituted benzene. |

Applications in Research and Drug Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including its ability to improve aqueous solubility and cross the blood-brain barrier.[8] this compound is primarily used as a versatile intermediate to generate libraries of more complex molecules for biological screening.

Role in Structure-Activity Relationship (SAR) Studies

The core value of this compound lies in its utility for SAR studies. The secondary amine of the piperazine ring provides a reactive handle for introducing a wide variety of functional groups (R), allowing chemists to systematically probe how these changes affect a molecule's interaction with a biological target. The fixed 2-chlorobenzyl group provides a constant structural anchor while allowing for exploration of the chemical space at the N4 position.

Sources

- 1. This compound | 17532-19-3 [sigmaaldrich.com]

- 2. 17532-19-3 1-(2-Chlorobenzyl)-piperazine AKSci J52101 [aksci.com]

- 3. scbt.com [scbt.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound CAS#: 17532-19-3 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

o-Chlorobenzylpiperazine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of o-Chlorobenzylpiperazine

Abstract

o-Chlorobenzylpiperazine (CBP) is a psychoactive compound belonging to the arylpiperazine class of chemicals. While less characterized than its meta-isomer, m-Chlorophenylpiperazine (mCPP), its mechanism of action is rooted in its complex interactions with multiple monoaminergic neurotransmitter systems. This guide provides a detailed examination of the molecular pharmacology of o-CBP, outlining its receptor binding profile, the downstream signaling consequences of these interactions, and the validated experimental methodologies used to elucidate this mechanism. The narrative is structured to provide not just a description of the mechanism, but a rationale for the scientific inquiry required to characterize such a compound, reflecting the process of drug discovery and development.

Introduction: The Arylpiperazine Scaffold

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents.[1][2][3][4][5] Arylpiperazines, specifically, are known for their promiscuous binding profiles, often exhibiting affinity for various serotonin (5-HT) and dopamine (D) receptors, as well as neurotransmitter transporters.[6][7][8] This multi-target engagement leads to complex pharmacological effects, ranging from antidepressant and anxiolytic to psychostimulant properties.[9][10][11] o-Chlorobenzylpiperazine (o-CBP), as a member of this class, is presumed to exert its central nervous system (CNS) effects through modulation of these key monoaminergic systems. Understanding its precise mechanism requires a systematic deconstruction of its interactions at a molecular level.

Molecular Targets and Binding Affinity Profile

The primary mechanism of action for any psychoactive compound is defined by its binding affinity for specific CNS receptors and transporters. For arylpiperazines, the most critical targets are typically within the serotonergic and dopaminergic systems.

Interaction with the Serotonin System

The serotonin system is a major target for arylpiperazines. Compounds like mCPP, a close structural analog of o-CBP, display high affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors.[9][12][13] While specific binding data for o-CBP is less prevalent in the literature, structure-activity relationships within the chlorophenylpiperazine series suggest a similar, though not identical, profile. It is hypothesized that o-CBP acts as an agonist or partial agonist at some 5-HT receptors while potentially acting as an antagonist at others, such as the 5-HT7 receptor.[12][14] This mixed agonist-antagonist profile contributes to a complex modulation of serotonergic tone.

Interaction with the Dopamine System

The psychostimulant effects of many piperazine derivatives are linked to their interaction with the dopamine system.[15][16][17] This interaction can occur through two primary mechanisms: direct binding to dopamine receptors (e.g., D2, D4) or inhibition of the dopamine transporter (DAT), which increases synaptic dopamine levels.[16] Several chlorophenylpiperazine analogues have been identified as high-affinity ligands for the dopamine transporter and D4 receptor.[18][19][20][21] The docking of arylpiperazines into the D2 receptor binding site highlights the importance of interactions between the protonated piperazine nitrogen and key aspartate residues, as well as aromatic interactions with phenylalanine and tyrosine residues.[7]

Interaction with the Norepinephrine System

The norepinephrine (NE) system is also a common target for psychostimulants.[11] Norepinephrine itself has a higher affinity for β1-adrenergic receptors over β2-adrenergic receptors, a selectivity determined by the kinetics of receptor association.[22] Arylpiperazines often show affinity for α1-adrenergic receptors, which can modulate cardiovascular effects and contribute to the overall CNS profile.[8]

Summary of Receptor Binding Profile (Hypothesized)

The following table summarizes the likely binding profile of o-CBP based on data from structurally related chlorophenylpiperazine and arylpiperazine compounds. The affinity is typically quantified by the inhibition constant (Ki), where a lower value indicates higher affinity.

| Target Receptor/Transporter | Likely Affinity (Ki) Range | Primary Role in CNS | Putative Functional Activity |

| Serotonin 5-HT1A Receptor | 10 - 100 nM | Anxiolysis, Antidepressant | Partial Agonist |

| Serotonin 5-HT2A Receptor | 50 - 250 nM | Psychedelic effects, Sleep | Antagonist / Partial Agonist |

| Serotonin 5-HT7 Receptor | 20 - 150 nM | Cognition, Circadian Rhythms | Antagonist |

| Dopamine D2 Receptor | 100 - 500 nM | Motor control, Reward | Antagonist / Partial Agonist |

| Dopamine D4 Receptor | 5 - 50 nM | Cognition, Reward | Antagonist / High Affinity Ligand |

| Dopamine Transporter (DAT) | 50 - 300 nM | Dopamine reuptake, Reward | Inhibitor |

| α1-Adrenergic Receptors | 100 - 1000 nM | Arousal, Blood Pressure | Antagonist |

Note: These values are estimations based on related compounds and require direct experimental validation for o-CBP.

Experimental Methodologies for Mechanistic Elucidation

Determining the mechanism of action is not a passive process; it requires a suite of validated experimental techniques. The causality behind these choices is to build a profile from molecular binding to cellular function and finally to in vivo effect.

Workflow for Receptor Profiling

The initial and most critical step is to determine the binding affinity of the compound across a panel of relevant CNS targets. This is most robustly achieved using radioligand binding assays.

Caption: Workflow for determining the receptor binding profile of a novel compound.

Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method to determine the inhibitory constant (Ki) of o-CBP for a specific target, such as the human dopamine D4 receptor. This is a self-validating system where results are compared against known standards.

Objective: To determine the affinity (Ki) of o-CBP for the human D4 receptor.

Materials:

-

Membrane homogenates from cells expressing the human D4 receptor.

-

Radioligand: [³H]-Spiperone (a known D4 ligand).

-

Test Compound: o-Chlorobenzylpiperazine (o-CBP) at various concentrations.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of o-CBP in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane homogenate + radioligand + assay buffer.

-

Non-specific Binding: Membrane homogenate + radioligand + high concentration of a known competitor (e.g., haloperidol).

-

Competition: Membrane homogenate + radioligand + varying concentrations of o-CBP.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[23]

-

Separation: Rapidly separate the bound from free radioligand by filtering the contents of each well through the filter plate using a vacuum manifold. The membranes with bound radioligand are trapped on the filter.[23][24]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation fluid, and count the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total and competition counts.

-

Plot the percentage of specific binding against the log concentration of o-CBP.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of o-CBP that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

-

Protocol: c-Fos Immunohistochemistry for Neuronal Activation Mapping

To understand the in vivo consequences of receptor engagement, we can map which brain regions become active following drug administration. The expression of the immediate-early gene c-fos, and its protein product Fos, is a reliable marker of recent neuronal activation.[25][26][27][28][29]

Objective: To identify brain regions activated by an acute dose of o-CBP.

Materials:

-

Adult male rodents (e.g., Sprague-Dawley rats).

-

o-CBP solution for injection (e.g., intraperitoneal).

-

Vehicle control (e.g., saline).

-

Perfusion solutions (saline, 4% paraformaldehyde).

-

Primary antibody: anti-c-Fos (rabbit polyclonal).

-

Secondary antibody: biotinylated anti-rabbit IgG.

-

Avidin-Biotin Complex (ABC) reagent.

-

DAB (3,3'-Diaminobenzidine) substrate kit.

-

Microscope and imaging system.

Methodology:

-

Drug Administration: Administer a behaviorally active dose of o-CBP (or vehicle) to the animals.

-

Perfusion: 90-120 minutes post-injection (peak time for Fos protein expression), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde to fix the brain tissue.[26]

-

Tissue Processing: Extract the brains and post-fix them overnight. Subsequently, cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.

-

Immunohistochemistry:

-

Wash the free-floating brain sections to remove cryoprotectant.

-

Incubate sections in a solution to quench endogenous peroxidase activity.

-

Block non-specific binding sites using normal serum.

-

Incubate sections with the primary anti-c-Fos antibody, typically for 24-48 hours at 4°C.

-

Wash, then incubate with the biotinylated secondary antibody.

-

Wash, then incubate with the ABC reagent.

-

Develop the signal by incubating with the DAB substrate, which creates a brown precipitate in the nuclei of Fos-positive cells.

-

-

Mounting and Imaging: Mount the stained sections onto slides, dehydrate, and coverslip.

-

Analysis: Image the sections under a microscope. Quantify the number of Fos-positive nuclei in specific brain regions of interest (e.g., nucleus accumbens, prefrontal cortex, striatum) and compare the drug-treated group to the vehicle control group. An increase in c-Fos expression indicates drug-induced neuronal activation in that region.[30]

Downstream Signaling and Integrated Pharmacological Profile

The binding of o-CBP to its target receptors initiates a cascade of intracellular signaling events. The nature of this cascade depends on the G-protein to which the receptor is coupled.

G-Protein Coupled Signaling Pathways

For instance, if o-CBP acts as an agonist at a Gq-coupled receptor like 5-HT2A, it would trigger the following pathway:

Caption: Downstream signaling cascade for a Gq-coupled receptor like 5-HT2A.

Conversely, agonist activity at a Gi-coupled receptor like 5-HT1A would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent downstream effects such as the modulation of ion channels.

Integrated View: From Molecule to Behavior

The overall pharmacological profile of o-CBP is a synthesis of its actions at these multiple targets. The psychostimulant effects are likely driven by the inhibition of dopamine reuptake via DAT, increasing dopaminergic signaling in reward pathways like the nucleus accumbens. However, this effect is heavily modulated by its serotonergic activity. Antagonism at 5-HT2A and 5-HT7 receptors, combined with partial agonism at 5-HT1A receptors, can fine-tune the dopaminergic signal, potentially mitigating some of the harsher effects of pure dopamine releasers and contributing to a unique behavioral phenotype.

Caption: Logical flow from molecular binding to behavioral outcome for o-CBP.

Conclusion

The mechanism of action of o-Chlorobenzylpiperazine is multifaceted, defined by its engagement with a spectrum of serotonergic and dopaminergic targets. Its profile as a dopamine transporter inhibitor likely underlies its stimulant properties, while its nuanced interactions with various 5-HT receptor subtypes create a complex modulatory overlay. A comprehensive understanding, crucial for predicting its therapeutic potential or abuse liability, depends on the rigorous application of established pharmacological methods, from in vitro binding assays to in vivo functional mapping. This guide outlines the presumed mechanism and the necessary experimental framework to validate and expand upon these hypotheses, providing a clear path for future research into this and other novel psychoactive substances.

References

- Quora. (2017, August 26). How is c-FOS Expression used as a marker for neural activation?

- Gubra. (2025, August 8). What does c-Fos really measure? Interpreting neuronal activation in research.

- c-fos Expression as a Marker of Functional Activity in the Brain. (n.d.).

- Bullitt, E. (1990). Expression of c-fos-like protein as a marker for neuronal activity following noxious stimulation in the rat. Journal of Comparative Neurology, 296(4), 517-30.

- Gubra. (2024, July 31). Understanding c-Fos and its applications in CNS research.

- Gifford Bioscience. Radioligand Binding Assay.

- ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations.

- Florida Gulf Coast University. Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives.

- Labome. Receptor-Ligand Binding Assays.

- ResearchGate. (2022, January 13). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.

- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.21.1-1.21.17.

- PMC. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.

- Springer Nature Experiments. Radioligand Binding Studies.

- Levine, A. A., et al. (2011). CBP in the Nucleus Accumbens Regulates Cocaine-Induced Histone Acetylation and Is Critical for Cocaine-Associated Behaviors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(47), 17134-41.

- PubMed. (2020, September 15). Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii.

- Leopoldo, M., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of medicinal chemistry, 43(2), 270-7.

- International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY.

- PubMed. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand.

- Zhang, M., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6920-2.

- Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of medicinal chemistry, 39(10), 1941-2.

- MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.

- Gobbi, M., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-35.

- Wood, M., et al. (2000). Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor. European journal of pharmacology, 396(2-3), 147-53.

- Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- PubMed. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine.

- PubMed Central. Behavioral effects of psychostimulants in mutant mice with cell-type specific deletion of CB2 cannabinoid receptors in dopamine neurons.

- Glennon, R. A., et al. (1986). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry, 29(11), 2375-80.

- Canale, V., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules (Basel, Switzerland), 27(21).

- Minovski, N., & Novic, M. (2006). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of medicinal chemistry, 49(14), 4333-43.

- BOC Sciences. CAS 23145-88-2 1-(4-Chlorobenzyl)piperazine.

- NIH PubChem. 4-Chlorobenzylpiperazine.

- PubMed Central. Piperazine‐based P2X4 receptor antagonists.

- Manetti, F., et al. (2002). Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. Current medicinal chemistry, 9(10), 969-80.

- dela Peña, I., et al. (2015). Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. CNS neuroscience & therapeutics, 21(10), 781-5.

- Su, M., et al. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Cell research, 30(12), 1131-1134.

- Favrod-Coune, T., & Broers, B. (2010). The Health Effect of Psychostimulants: A Literature Review. Pharmaceuticals (Basel, Switzerland), 3(7), 2333-2361.

- Rebec, G. V. (2006). Behavioral electrophysiology of psychostimulants. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 31(11), 2341-8.

- Menniti, F. S., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of medicinal chemistry, 42(13), 2373-81.

- Horn, P. T., & Kohli, J. D. (1986). Prazosin selectively antagonizes norepinephrine contractions at low-affinity, non-alpha adrenoceptor sites (extraceptors) in arterial muscle. The Journal of pharmacology and experimental therapeutics, 239(3), 846-52.

- NIH PubChem. Norepinephrine.

Sources

- 1. Research Portal [scholarscommons.fgcu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijbpas.com [ijbpas.com]

- 6. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. etd.auburn.edu [etd.auburn.edu]

- 11. mdpi.com [mdpi.com]

- 12. Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Behavioral effects of psychostimulants in mutant mice with cell-type specific deletion of CB2 cannabinoid receptors in dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Behavioral electrophysiology of psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. researchgate.net [researchgate.net]

- 25. quora.com [quora.com]

- 26. gubra.dk [gubra.dk]

- 27. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]

- 28. Expression of c-fos-like protein as a marker for neuronal activity following noxious stimulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. gubra.dk [gubra.dk]

- 30. CBP in the Nucleus Accumbens Regulates Cocaine-Induced Histone Acetylation and Is Critical for Cocaine-Associated Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 1-(2-Chlorobenzyl)piperazine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacological profile of 1-(2-Chlorobenzyl)piperazine (oClBZP), a substituted piperazine derivative with significant potential for modulating central nervous system activity. While direct comprehensive studies on oClBZP are emerging, this document synthesizes available data on closely related analogs, particularly its meta-isomer, 1-(m-chlorophenyl)piperazine (m-CPP), to build a predictive pharmacological framework. This guide details its anticipated receptor binding affinities, mechanism of action, pharmacokinetic properties, and behavioral effects. Furthermore, it provides validated experimental protocols for researchers to rigorously characterize oClBZP and similar compounds, ensuring scientific integrity and accelerating drug development efforts. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds.

Introduction: The Significance of Substituted Piperazines in Neuropharmacology

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of neurotransmitter systems.[1] Its ability to be readily substituted at the N1 and N4 positions allows for the fine-tuning of pharmacological activity, leading to compounds with diverse therapeutic applications, including antipsychotic, antidepressant, anxiolytic, and anti-emetic effects. The introduction of a chlorobenzyl moiety to the piperazine ring, as seen in this compound (oClBZP), is anticipated to confer significant activity at serotonergic and adrenergic receptors, making it a compound of interest for the development of novel therapies for psychiatric and neurological disorders.

This guide aims to provide a comprehensive technical overview of the anticipated pharmacological profile of oClBZP. By leveraging data from its close structural analog, 1-(m-chlorophenyl)piperazine (m-CPP), and providing detailed experimental methodologies, this document serves as a foundational resource for researchers seeking to elucidate the specific properties of oClBZP and advance its potential therapeutic applications.

Predicted Receptor Binding Profile and Mechanism of Action

The pharmacological activity of a compound is fundamentally determined by its binding affinity for specific molecular targets. Based on the profile of the closely related compound m-CPP, oClBZP is predicted to exhibit a broad spectrum of activity at serotonin (5-HT) and adrenergic receptors.

Anticipated Receptor Affinities

Data from radioligand binding assays on human brain membranes for m-CPP suggests that oClBZP will likely demonstrate significant affinity for multiple 5-HT receptor subtypes, with IC50 values expected in the nanomolar range.[2] It is also predicted to have considerable affinity for α2-adrenergic receptors.[2] Lower affinity is anticipated at α1- and β-adrenergic, dopamine, and muscarinic cholinergic receptors.[2]

Table 1: Predicted Receptor Binding Affinities of this compound (oClBZP) Based on Data for 1-(m-chlorophenyl)piperazine (m-CPP)

| Receptor Subtype | Predicted IC50 Range (nM) for oClBZP (inferred from m-CPP)[2] |

| Serotonin Receptors | |

| 5-HT1A | 360 - 1300 |

| 5-HT1B/1D | 360 - 1300 |

| 5-HT2A | 360 - 1300 |

| 5-HT2C | 360 - 1300 |

| Adrenergic Receptors | |

| α1-adrenergic | 2500 - 24000 |

| α2-adrenergic | 570 |

| β-adrenergic | 2500 - 24000 |

| Dopamine Receptors | 2500 - 24000 |

| Muscarinic Receptors | 2500 - 24000 |

Disclaimer: These values are predictions based on the meta-isomer and require experimental validation for oClBZP.

Proposed Mechanism of Action

The anticipated binding profile suggests that oClBZP will likely function as a direct agonist at 5-HT1B and 5-HT2C receptors, similar to m-CPP.[3] Activation of these receptors is known to modulate the release of various neurotransmitters, including dopamine and acetylcholine, in key brain regions like the prefrontal cortex. The interaction with α2-adrenergic receptors, which often function as autoreceptors on noradrenergic neurons, could also contribute to its overall effect on synaptic transmission.

Diagram 1: Predicted Signaling Pathway of this compound (oClBZP)

Caption: Predicted signaling pathways for this compound (oClBZP).

Experimental Protocols for Pharmacological Characterization

To ensure scientific rigor, the following experimental protocols are provided as a guide for the comprehensive evaluation of oClBZP.

In Vitro Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of oClBZP for a panel of neurotransmitter receptors.

Methodology:

-

Membrane Preparation:

-

Culture cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate and resuspend the resulting membrane pellet in a fresh buffer.

-

Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).[4]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of oClBZP.[5]

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of oClBZP that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

Diagram 2: Workflow for Radioligand Binding Assay

Caption: General workflow for a radioligand binding assay.

Preclinical Pharmacokinetic Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) of oClBZP is crucial for predicting its in vivo behavior and therapeutic window.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study in rats to determine key parameters.

Methodology:

-

Animal Model and Dosing:

-

Use adult male Sprague-Dawley rats.

-

Administer oClBZP via two different routes to assess bioavailability, typically intravenous (IV) for 100% bioavailability reference and the intended therapeutic route (e.g., oral gavage, PO).[6]

-

-

Blood Sampling:

-

Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predetermined time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[7]

-

-

Sample Processing and Analysis:

-

Process blood samples to obtain plasma.

-

Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of oClBZP in plasma.[7]

-

-

Data Analysis:

-

Plot plasma concentration of oClBZP versus time.

-

Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

t1/2: Elimination half-life.

-

AUC: Area under the plasma concentration-time curve.

-

Clearance (CL): Volume of plasma cleared of the drug per unit time.

-

Volume of distribution (Vd): Apparent volume into which the drug distributes.

-

Bioavailability (F%): (AUC_oral / AUC_IV) x 100.

-

-

Table 2: Anticipated Pharmacokinetic Parameters for a Novel Piperazine Derivative (Illustrative)

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | 1 | 10 |

| Cmax (ng/mL) | 500 | 250 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (ng*h/mL) | 800 | 1200 |

| t1/2 (h) | 2.5 | 3.0 |

| CL (L/h/kg) | 1.25 | - |

| Vd (L/kg) | 4.5 | - |

| Bioavailability (F%) | - | 15% |

Disclaimer: This table provides hypothetical data for illustrative purposes. Actual values for oClBZP must be determined experimentally.

In Vivo Behavioral Pharmacology

Behavioral assays are essential for characterizing the psychoactive effects of oClBZP and predicting its therapeutic potential and side-effect profile.

Locomotor Activity Assessment

This assay evaluates the stimulant or depressant effects of a compound on spontaneous movement in rodents.

Methodology:

-

Apparatus:

-

Use automated locomotor activity chambers equipped with infrared beams to detect movement.[8]

-

-

Procedure:

-

Habituate the animals (e.g., mice or rats) to the testing environment to reduce novelty-induced hyperactivity.

-

Administer oClBZP or a vehicle control via the desired route.

-

Immediately place the animal in the locomotor activity chamber and record activity for a set duration (e.g., 60 minutes).[8]

-

-

Data Analysis:

-

Quantify locomotor activity by measuring parameters such as total distance traveled, number of beam breaks, and time spent moving.

-

Compare the activity of the oClBZP-treated group to the vehicle control group to determine if the compound has stimulant, depressant, or no effect on locomotion.

-

Studies on m-CPP have shown a dose-dependent suppression of spontaneous ambulatory behavior in rats, an effect that is likely mediated by the stimulation of 5-HT receptors.[3] It is plausible that oClBZP will exhibit similar or related effects on locomotor activity.

Conclusion

This compound is a compound of significant interest for CNS drug discovery due to its structural similarity to known psychoactive agents. This technical guide has provided a predictive pharmacological profile based on data from its close analog, m-CPP, and has outlined a comprehensive suite of experimental protocols for its rigorous characterization. The anticipated activity of oClBZP at serotonergic and adrenergic receptors suggests its potential for development as a therapeutic agent for a range of neuropsychiatric disorders. The provided methodologies for in vitro binding, in vivo pharmacokinetics, and behavioral assessment will enable researchers to systematically validate these predictions and elucidate the unique pharmacological properties of oClBZP, thereby paving the way for its potential clinical translation.

References

-

(2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Retrieved from [Link]

- Portland VA Medical Center. Locomotor Activity Test SOP.

- BenchChem. (2025). The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery.

- BenchChem. (2025). Application Notes and Protocols: Locomotor Activity Testing with (R)-RO5263397.

- Slideshare. (2022). Expt 11 Effect of drugs on locomotor activity using actophotometer.

- Mazzolari, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

- Bienta.

- WuXi AppTec.

- De Gregorio, D., et al. (2021). Effects of Cannabidiol on Locomotor Activity. Molecules.

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

- Current Separations. (2001).

- Melior Discovery.

- National Cancer Institute. (2017). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

- Samad, N., Haleem, M. A., & Haleem, D. J. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pakistan journal of pharmaceutical sciences, 21(3), 262–268.

- Fantegrossi, W. E., et al. (2008). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Neuropharmacology, 54(3), 561–568.

- Lee, K. S., et al. (2005). Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. Nuclear medicine and biology, 32(4), 365–373.

- De Deurwaerdère, P., & Millan, M. J. (2001). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British journal of pharmacology, 134(6), 1131–1144.

- Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.

- de Oliveira, A. C. C., et al. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1224, 123710.

- Dragovich, P. S., et al. (2018). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS medicinal chemistry letters, 9(12), 1229–1234.

- Fakhari, A., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Nuclear medicine and biology, 126-127, 107839.

- Samad, N., Haleem, M. A., & Haleem, D. J. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pakistan journal of pharmaceutical sciences, 21(3), 262–268.

- Kennedy, R. T. (2013). Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane. Analytical chemistry, 85(15), 6747–6754.

- Rasmusson, A. M., et al. (1995). Increase of cortical acetylcholine release after systemic administration of chlorophenylpiperazine in the rat: An in vivo microdialysis study. Psychopharmacology, 118(2), 168–174.

- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.

- Simansky, K. J., & Schechter, L. E. (1988). Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. The Journal of pharmacology and experimental therapeutics, 247(3), 1073–1081.

- Ungerstedt, U. (1984). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. NIDA research monograph, 54, 26–41.

- Sonsalla, P. K., et al. (1989). In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species. The Journal of pharmacology and experimental therapeutics, 248(3), 1100–1106.

- Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl)

- Goutelle, S., et al. (2023). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. Pharmaceutical research, 40(12), 3029–3042.

- Szafarz, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12534.

- BOC Sciences. CAS 23145-88-2 1-(4-Chlorobenzyl)piperazine.

- Wikipedia. Trazodone.

- Wikipedia. Cetirizine.

- Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. The Journal of pharmacy and pharmacology, 57(2), 205–211.

- Näsman, J., et al. (2013). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 56(17), 6883–6899.

- Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.

- Perrone, R., et al. (1998). N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of medicinal chemistry, 41(24), 4903–4909.

- PubChem. (R)-2-(2-Chlorobenzyl)piperazine.

- Oriowo, M. A. (2001). Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery. The Journal of pharmacology and experimental therapeutics, 297(1), 113–118.

Sources

- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 7. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. va.gov [va.gov]

An In-depth Technical Guide to the Therapeutic Targeting of the Transcriptional Coactivators CBP and p300

Executive Summary

The homologous proteins CREB-binding protein (CBP) and p300 are master regulators of gene expression, functioning as transcriptional coactivators and potent lysine acetyltransferases (KATs). Their central role in integrating a vast array of signaling pathways to control cellular processes—including proliferation, differentiation, and DNA repair—positions them as critical nodes in human physiology and disease. Dysregulation of CBP and p300 activity, through mutation, translocation, or overexpression, is a key driver in numerous pathologies, most notably cancer, but also inflammatory and fibrotic diseases. This guide provides a comprehensive technical overview of CBP and p300 as therapeutic targets. We will dissect their structure and function, explore their involvement in key oncogenic signaling pathways, and detail the current strategies for their pharmacological inhibition and degradation. Furthermore, this document serves as a practical resource, offering detailed experimental protocols for researchers actively engaged in the discovery and validation of novel CBP/p300-targeted therapies.

A note on nomenclature: The user query specified "2-CBP". Given the high degree of structural and functional homology between CREB-binding protein (CBP) and its paralog p300, the scientific literature frequently refers to them as a single functional unit (CBP/p300). For a technical guide aimed at drug development, this pairing represents the most scientifically robust and therapeutically relevant interpretation. This guide will, therefore, focus on the dual targeting of these two critical proteins.

The CBP/p300 Lysine Acetyltransferases: Structure and Function

CBP and p300 are large, multi-domain proteins that act as molecular scaffolds, bringing together transcription factors with the basal transcription machinery.[1] Their enzymatic lysine acetyltransferase activity is crucial for modulating chromatin structure and the function of non-histone proteins.[2][3]

Core Functional Domains:

-

Nuclear Receptor Interaction Domain (NRID/RID): Located at the N-terminus, this domain is crucial for interacting with nuclear hormone receptors like the androgen receptor (AR) and estrogen receptor (ER).[2]

-

Cysteine/Histidine-rich Regions (C/H1, C/H2, C/H3): These zinc-finger-containing domains, also known as TAZ1, PHD, and TAZ2 respectively, are critical protein-protein interaction modules.[4][5] For instance, the C/H1 (TAZ1) and C/H3 (TAZ2) domains can bind to transcription factors such as HIF-1α and β-catenin.[5][6]

-

Kinase-Inducible Domain (KID) Interacting (KIX) Domain: This domain mediates the interaction with numerous transcription factors, including CREB, following their phosphorylation.[4]

-

Bromodomain (BRD): This domain specifically recognizes and binds to acetylated lysine residues on histones and other proteins, anchoring the CBP/p300 complex to transcriptionally active chromatin regions.[7][8]

-

Lysine Acetyltransferase (KAT/HAT) Domain: The catalytic core of the protein, responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails (e.g., H3K18, H3K27) and a plethora of non-histone proteins.[2][9]

The primary functions of CBP/p300 in gene regulation can be summarized in three ways:

-

Chromatin Relaxation: Through their intrinsic KAT activity, they neutralize the positive charge of lysine residues on histones, weakening their interaction with DNA and creating a more open, euchromatic state permissive for transcription.[4]

-

Scaffolding and Recruitment: They act as adaptor molecules, recruiting the basal transcriptional machinery, including RNA Polymerase II, to gene promoters.[3][4]

-

Coactivator Acetylation: They acetylate non-histone proteins, including transcription factors and other co-regulators, altering their stability, localization, and activity.[3]

Therapeutic Strategies Targeting CBP/p300

Given their central role, inhibiting CBP/p300 function is an attractive therapeutic strategy. Several classes of small molecules have been developed.

1. Histone Acetyltransferase (KAT) Inhibitors: These compounds directly inhibit the catalytic activity of the KAT domain, preventing the acetylation of histones and other substrates.

-

A-485: A potent and selective KAT inhibitor that shows anticancer activity against hematological malignancies and breast cancer by reducing H3K27ac at oncogene enhancers. [10] 2. Bromodomain (BRD) Inhibitors: These molecules act as acetyl-lysine mimetics, competitively binding to the bromodomain pocket and preventing CBP/p300 from docking onto acetylated chromatin. [8]This displaces the coactivators from key gene regulatory regions.

-

I-CBP112 & CBP30: Selective BRD inhibitors that impair the self-renewal of leukemic cells and suppress inflammatory Th17 responses, respectively. [11][12]* CCS1477: A BRD inhibitor that has entered clinical trials for castration-resistant prostate cancer (CRPC), where it enhances the degradation of the androgen receptor. [13] 3. Proteolysis-Targeting Chimeras (PROTACs): This emerging modality uses heterobifunctional molecules to link CBP/p300 to an E3 ubiquitin ligase, inducing their targeted degradation via the ubiquitin-proteasome system. [14]Degradation can offer advantages over simple inhibition, including more profound and sustained target suppression.

-

MJP6412: A potent PROTAC degrader that effectively induces p300/CBP degradation and inhibits tumor growth in preclinical models of enzalutamide-resistant prostate cancer. [15]* dCE-2: A structure-based designed degrader targeting CBP/p300. [16]* Paralog-Selective Degraders: A key advantage of the PROTAC approach is the potential to achieve selectivity between the highly homologous CBP and p300 proteins, which is difficult with active site inhibitors. Selective p300 degraders have shown promise in exploiting synthetic lethality in cancers with CBP loss-of-function mutations. [17][18]

Compound Class Mechanism of Action Representative Molecules Key Therapeutic Area KAT Inhibitors Block catalytic acetyltransferase activity A-485 Hematological Malignancies, Breast Cancer BRD Inhibitors Prevent binding to acetylated histones I-CBP112, CCS1477 Leukemia, Prostate Cancer | PROTAC Degraders | Induce proteasomal degradation of CBP/p300 | MJP6412, dCBP-1 | Prostate Cancer, Hepatocellular Carcinoma |

Table 1: Summary of Therapeutic Strategies Targeting CBP/p300

Emerging Therapeutic Areas for CBP/p300 Modulation

While oncology is the most advanced area, the fundamental roles of CBP/p300 suggest their potential as targets in other diseases.

-

Inflammatory and Autoimmune Diseases: CBP/p300 regulate the expression of pro-inflammatory genes through transcription factors like NF-κB and STATs. [19]Bromodomain inhibitors like CBP30 have shown efficacy in suppressing Th17 responses, which are implicated in diseases like ankylosing spondylitis. [12]* Fibrosis: In diabetic kidney disease, CBP/p300 activity has been linked to the up-regulation of NADPH oxidase, inflammation, and fibrosis, suggesting that their inhibition could be a viable anti-fibrotic strategy. [19]* Neurodegenerative Diseases: Dysregulation of histone acetylation is a feature of several neurodegenerative disorders. While the role of CBP/p300 is complex, their inhibition has been suggested as a potential cause of cytotoxicity in polyglutamine expansion diseases like Huntington's. [1]Conversely, activators of CBP/p300, such as TTK21, have been shown to promote neurogenesis and extend memory duration in mice, suggesting a potential role in treating cognitive decline. [20]

Experimental Protocols for Studying CBP/p300

Validating new therapeutic agents requires robust and reproducible experimental workflows. Here, we provide step-by-step methodologies for key assays.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a non-radioactive, coupled spectrophotometric assay to measure the KAT activity of purified p300/CBP and assess the potency of inhibitors. [21] Principle: The acetyltransferase reaction produces Coenzyme A (CoA-SH). In a coupled reaction, α-ketoglutarate dehydrogenase uses CoA-SH to convert NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.

Materials:

-

Recombinant full-length or KAT domain of p300/CBP

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

Assay Buffer: 100 mM HEPES, pH 7.9

-

Reaction Mix: TPP (200 µM), MgCl2 (5 mM), DTT (1 mM), NAD+ (200 µM), α-ketoglutarate (2.4 mM), α-ketoglutarate dehydrogenase (α-KGDH)

-

Test inhibitor (e.g., C646) and DMSO (vehicle control)

-

UV-transparent 96-well plate and spectrophotometer

Procedure:

-

Prepare the complete reaction mix in the assay buffer.

-

In a 96-well plate, add 5 µL of the test inhibitor at various concentrations (or DMSO for control).

-

Add 85 µL of the reaction mix containing the histone peptide substrate to each well.

-

Initiate the reaction by adding 10 µL of recombinant p300/CBP enzyme.

-

Immediately place the plate in a spectrophotometer pre-warmed to 30°C.

-

Measure the absorbance at 340 nm every minute for 30-60 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

-

Plot the percent inhibition (relative to DMSO control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow

This workflow is used to identify the genome-wide binding sites of CBP/p300 or the locations of specific histone acetylation marks (e.g., H3K27ac) in response to inhibitor treatment. [22][23] Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., p300) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, the DNA is purified and then sequenced to identify the genomic regions that were bound by the protein.

Detailed Steps:

-

Cell Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Chromatin Preparation: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-600 bp using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with a ChIP-grade antibody against CBP, p300, or H3K27ac. A parallel sample with control IgG is essential.

-

Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Perform a series of stringent washes (e.g., with low salt, high salt, and LiCl buffers) to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.

-

Sequencing and Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Analyze the data using a bioinformatics pipeline to identify enriched genomic regions (peaks).

Future Perspectives and Challenges

The development of therapeutics targeting CBP/p300 is a rapidly advancing field. While the initial focus has been on oncology, the potential applications in inflammatory, fibrotic, and even neurological disorders are gaining traction. Key challenges and future directions include:

-

Achieving Selectivity: Designing inhibitors or degraders that can selectively target CBP or p300 is a major goal. This could unlock new therapeutic windows and allow for the exploitation of paralog-specific dependencies in cancer. [17][24]* Understanding Resistance: As with any targeted therapy, understanding and overcoming potential resistance mechanisms will be crucial for long-term clinical success.

-

Combination Therapies: Combining CBP/p300 inhibitors with other agents, such as other epigenetic modulators (e.g., BET inhibitors) or standard chemotherapy, has shown synergistic effects and is a promising avenue for clinical development. [11]* Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CBP/p300-targeted therapies will be essential for their successful clinical implementation.

References

- CBP/p300 are bimodal regulators of Wnt signaling. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1864972/]

- Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/30883253/]

- Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. (Source: Theranostics) [URL: https://www.thno.org/v12p3995.htm]

- Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer. (Source: ResearchGate) [URL: https://www.researchgate.

- p300/CBP activate oncogene expression and induce cancer cell... (Source: ResearchGate) [URL: https://www.researchgate.

- CBP/p300 bromodomain: new promising epigenetic target. (Source: Visualized Cancer Medicine) [URL: https://www.visualmedpress.com/vcm/article/view/218]

- Structure and chemistry of the p300/CBP and Rtt109 histone acetyltransferases. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2735232/]

- Wnt/β-catenin/CBP signaling maintains long-term murine embryonic stem cell pluripotency. (Source: PNAS) [URL: https://www.pnas.org/doi/10.1073/pnas.0802559105]

- Structure and Function of acetyltransferases CBP/p300. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Structure-and-Function-of-acetyltransferases-CBP-p300-A-Structural-modules-of-CBP_fig1_354898146]

- Targeting CBP and p300: Emerging Anticancer Agents. (Source: OUCI) [URL: https://www.ouci.org.ua/article/8137/targeting-cbp-and-p300-emerging-anticancer-agents]

- PROTAC CBP/P300 Degrader-1. (Source: MedchemExpress.com) [URL: https://www.medchemexpress.com/protac-cbp-p300-degrader-1.html]

- Determination of the Role of CBP- and p300-Mediated Wnt Signaling on Colonic Cells. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3132410/]

- Structures and functions of CBP/p300. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Structures-and-functions-of-CBP-p300-A-The-proteins-CBP-and-p300-are-composed-of-2442_fig2_378873752]

- Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614323/]

- Stat3 activation of NF-κB p100 processing involves CBP/p300-mediated acetylation. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2423122/]

- Targeting CBP and p300: Emerging Anticancer Agents. (Source: PMC - PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10531514/]

- Regulation of β-catenin transformation by the p300 transcriptional coactivator. (Source: PNAS) [URL: https://www.pnas.org/doi/full/10.1073/pnas.170259297]

- p300-CBP coactivator family. (Source: Wikipedia) [URL: https://en.wikipedia.

- Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01997]

- Targeting CBP and p300: Emerging Anticancer Agents. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Targeting-CBP-and-p300%3A-Emerging-Anticancer-Agents-Stranges-Bavaro/7123ef66929a75908f9721382103f56b40348a1d]

- Protein Lysine Acetylation by p300/CBP. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/cr400622v]

- Structural basis for recruitment of CBP/p300 by hypoxia-inducible factor-1α. (Source: PNAS) [URL: https://www.pnas.org/doi/full/10.1073/pnas.0405246101]

- β-catenin interacts with the TAZ1 and TAZ2 domains of CBP/p300 to activate gene transcription. (Source: bioRxiv) [URL: https://www.biorxiv.org/content/10.1101/2022.08.30.505849v1]

- Discovery of Novel PROTAC Degraders of p300/CBP as Potential Therapeutics for Hepatocellular Carcinoma. (Source: ResearchGate) [URL: https://www.researchgate.

- Acetylation of RelA at discrete sites regulates distinct nuclear functions of NF-kappaB. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/11078762/]

- Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/37772658/]

- Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5472498/]

- The versatile functions of the transcriptional coactivators p300 and CBP and their roles in disease. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/11962765/]

- Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. (Source: AACR Journals) [URL: https://aacrjournals.

- Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC140590/]

- CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. (Source: PNAS) [URL: https://www.pnas.org/doi/10.1073/pnas.1525381113]

- Preclinical investigation of a small molecule inhibitor of p300/CBP reveals efficacy in patient-derived prostate tumor explants. (Source: ASCO Publications) [URL: https://ascopubs.org/doi/abs/10.1200/JCO.2019.37.15_suppl.e16576]

- Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434520/]

- A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice. (Source: PMC - PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3711925/]

- Targeting CBP and p300: Emerging Anticancer Agents. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/24/19/14545]

- Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin. (Source: Scilit) [URL: https://www.scilit.net/article/2a66e5454b52467d501728258525b343]

- CBP and EP300 Degraders: A Tale of Two Selectivities. (Source: YouTube) [URL: https://www.youtube.

- Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol. (Source: CD Genomics) [URL: https://www.cd-genomics.

- Protein Lysine Acetylation by p300/CBP. (Source: PMC - PubMed Central - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4065261/]

- Abstract 3303: Paralogue selective p300 degraders induce synthetic lethality in pre-clinical models of CBP-deficient and p300-dependent malignancies. (Source: AACR Journals) [URL: https://aacrjournals.org/cancerres/article/84/9_Supplement/3303/742050/Abstract-3303-Paralogue-selective-p300-degraders]

- CHIP-Seq protocol. (Source: Cold Spring Harbor Laboratory) [URL: https://www.cshl.edu/wp-content/uploads/2021/03/CHIP-Seq_protocol.pdf]

- Development of p300-targeting degraders with enhanced selectivity and onset of degradation. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10909458/]

- Dysregulation of the p300/CBP histone acetyltransferases in human cancer. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10313884/]

- Two Histone/Protein Acetyltransferases, CBP and p300, Are Indispensable for Foxp3+ T-Regulatory Cell Development and Function. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5385624/]

- Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. (Source: Journal of Visualized Experiments) [URL: https://www.jove.

- Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. (Source: MyJoVE Corporation) [URL: https://www.jove.

Sources

- 1. The versatile functions of the transcriptional coactivators p300 and CBP and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 9. Structure and chemistry of the p300/CBP and Rtt109 histone acetyltransferases: Implications for histone acetyltransferase evolution and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pnas.org [pnas.org]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 23. tryps.rockefeller.edu [tryps.rockefeller.edu]

- 24. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 1-(2-Chlorobenzyl)piperazine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting receptor binding affinity studies for the compound 1-(2-Chlorobenzyl)piperazine (oCl-BZP). The methodologies detailed herein are designed to ensure scientific integrity, reproducibility, and a deep understanding of the pharmacological profile of this and similar piperazine derivatives.

Introduction: The Significance of this compound and Its Receptor Interactions

This compound is a derivative of piperazine, a core scaffold found in a multitude of clinically significant drugs.[1] Piperazine-containing compounds are known to interact with a wide range of neurotransmitter receptors, particularly within the central nervous system (CNS).[1][2] Understanding the specific receptor binding profile of oCl-BZP is crucial for elucidating its potential therapeutic applications and off-target effects. Receptor binding assays are the gold standard for quantifying the affinity of a ligand for its target receptor, providing essential data for drug discovery and development.[3] This guide will focus on the principles and practical application of in vitro radioligand binding assays to determine the binding affinity of oCl-BZP for key CNS receptors.